![molecular formula C4H2Cl2N4O2 B1338105 3,6-Dichloro-5-nitropyridazin-4-amine CAS No. 28682-68-0](/img/structure/B1338105.png)
3,6-Dichloro-5-nitropyridazin-4-amine
Overview
Description
The compound of interest, 3,6-Dichloro-5-nitropyridazin-4-amine, is a chlorinated nitropyridazine derivative. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions can offer insights into its potential characteristics and reactivity. For instance, chloro-nitropyridazinones have been shown to exhibit excellent nitro group transfer potentiality, which could suggest that 3,6-Dichloro-5-nitropyridazin-4-amine may also serve as a good nitro group donor in various chemical reactions .
Synthesis Analysis
The synthesis of related chloro-nitropyridazine compounds typically involves multiple steps, including substitution, oxidation, nitration, and ammoniation processes .
Scientific Research Applications
Amination Reactions
- Amination of Nitropyridazines : Studies demonstrate the amination of nitropyridazines, including compounds similar to 3,6-Dichloro-5-nitropyridazin-4-amine, using liquid ammonia and potassium permanganate. This process yields amino-nitropyridazines, indicating the compound's utility in synthesizing amines through selective amination reactions (Tondys & Plas, 1986).
Nucleophilic Substitution
- N-Nitration of Secondary Amines : The compound's derivatives have been utilized for the N-nitration of secondary amines, showcasing its potential in nitro group transfer reactions, which is significant in the synthesis of various organic compounds (Park et al., 2003).
Synthesis of Derivatives
- Formation of Amino-Derivatives : Reactions of similar compounds with methanolic ammonia and liquid ammonia lead to the formation of amino derivatives. These reactions highlight the compound's role in synthesizing structurally varied amines, essential in various chemical syntheses (Sakamoto & Plas, 1977).
Reactivity with Other Chemicals
- Reactions with Aromatic and Heterocyclic Amines : Compounds closely related to 3,6-Dichloro-5-nitropyridazin-4-amine react with aromatic and heterocyclic amines, leading to mono-substitution products. Such reactivity is crucial in the field of organic chemistry for creating a variety of derivatives (Gibadullina et al., 2012).
Potential in Photovoltaic Materials
- Synthesis of Photovoltaic Precursors : The compound, through specific reactions, can be a precursor for photovoltaic materials. This application is significant in the development of renewable energy technologies (Chmovzh et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3,6-dichloro-5-nitropyridazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPAFTNZJFLJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512786 | |
Record name | 3,6-Dichloro-5-nitropyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-5-nitropyridazin-4-amine | |
CAS RN |
28682-68-0 | |
Record name | 3,6-Dichloro-5-nitropyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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